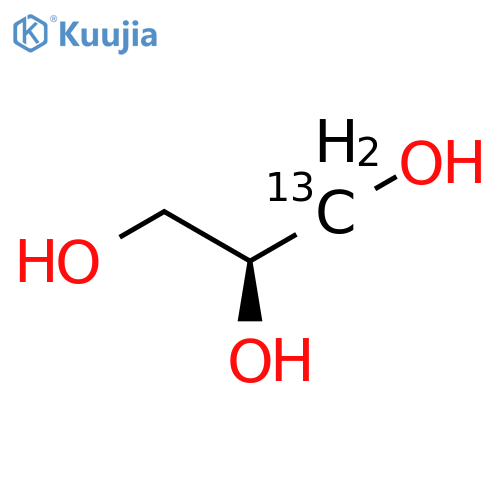Cas no 154278-20-3 (D-Glycerol-3-13C)

D-Glycerol-3-13C structure
商品名:D-Glycerol-3-13C
D-Glycerol-3-13C 化学的及び物理的性質
名前と識別子
-
- D-[3-13C]glycerol
- D-Glycerol-3-13C
- CS-0459753
- (2S)-(113C)propane-1,2,3-triol
- 154278-20-3
- HY-B1659AS
- DA-62820
-
- インチ: 1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+1/t3-/m1/s1
- InChIKey: PEDCQBHIVMGVHV-UKQPAGSLSA-N
- ほほえんだ: O[C@@H](CO)[13CH2]O
計算された属性
- せいみつぶんしりょう: 93.050698948g/mol
- どういたいしつりょう: 93.050698948g/mol
- 同位体原子数: 1
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 6
- 回転可能化学結合数: 2
- 複雑さ: 25.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.8
- トポロジー分子極性表面積: 60.7Ų
じっけんとくせい
- 色と性状: No data available
- 密度みつど: Not available
- ゆうかいてん: Not available
- ふってん: Not available
- フラッシュポイント: Not available
- じょうきあつ: Not available
D-Glycerol-3-13C セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
D-Glycerol-3-13C 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AN HUI ZE SHENG Technology Co., Ltd. | CS-T-79416-50mg |
D-Glycerol-3-13C |
154278-20-3 | 50mg |
¥8230.00 | 2023-09-15 | ||
| Omicron Biochemicals | ALD-024-1.0g |
D-[3-13C]glycerol |
154278-20-3 | 1.0g |
$2510 | 2025-02-19 | ||
| A2B Chem LLC | AE92424-1g |
D-[3-13C]GLYCEROL |
154278-20-3 | 1g |
$2732.00 | 2024-04-20 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | G598423-50mg |
D-Glycerol-3-13C |
154278-20-3 | 50mg |
¥10560.00 | 2023-09-15 | ||
| TRC | G598423-5mg |
D-Glycerol-3-13C |
154278-20-3 | 5mg |
$155.00 | 2023-05-18 | ||
| Omicron Biochemicals | ALD-024-0.25g |
D-[3-13C]glycerol |
154278-20-3 | 0.25g |
$960 | 2025-02-19 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | G598423-5mg |
D-Glycerol-3-13C |
154278-20-3 | 5mg |
¥1320.00 | 2023-09-15 | ||
| Omicron Biochemicals | ALD-024-1g |
D-[3-13C]glycerol |
154278-20-3 | 1g |
$2275 | 2024-02-20 | ||
| Omicron Biochemicals | ALD-024-0.50g |
D-[3-13C]glycerol |
154278-20-3 | 0.50g |
$1545 | 2025-02-19 | ||
| TRC | G598423-50mg |
D-Glycerol-3-13C |
154278-20-3 | 50mg |
$1206.00 | 2023-05-18 |
D-Glycerol-3-13C 関連文献
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
154278-20-3 (D-Glycerol-3-13C) 関連製品
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
